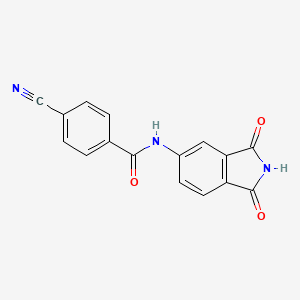

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound with the molecular formula C16H9N3O3 and a molecular weight of 291.26 . It is also known by the CAS number 683235-33-8 .

Molecular Structure Analysis

The molecular structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide consists of a benzamide group attached to a 1,3-dioxoisoindolin-5-yl group via a cyano linkage . The exact 3D structure or crystallography data is not available in the search results.Physical And Chemical Properties Analysis

The compound has a predicted density of 1.48±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .科学的研究の応用

Pharmaceutical Synthesis

The structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide lends itself to the synthesis of various pharmaceutical compounds. Its isoindoline nucleus is a key feature in many therapeutic agents, and the presence of both cyano and amide functional groups allows for further chemical modifications. This compound can serve as a precursor in the synthesis of drugs with potential anti-inflammatory, antiviral, and anticancer properties .

Herbicides

In agricultural chemistry, this compound’s reactivity can be harnessed to create herbicides. The cyano group in particular may interfere with the growth of weeds by inhibiting key enzymes or disrupting cell wall synthesis, providing a targeted approach to weed management .

Colorants and Dyes

The benzamide moiety of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is often found in colorants and dyes. Its chemical stability and ability to form complexes with metals make it suitable for creating pigments used in textiles, inks, and plastics .

Polymer Additives

This compound can be used to enhance the properties of polymers. As an additive, it could potentially improve the thermal stability, UV resistance, or colorfastness of polymers, making them more durable and versatile for industrial applications .

Organic Synthesis

In the field of organic chemistry, 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is valuable for its reactivity. It can participate in various organic reactions, serving as a building block for synthesizing complex organic molecules. Its cyano group is particularly reactive, allowing for nucleophilic addition reactions .

Photochromic Materials

The unique structure of this compound makes it a candidate for developing photochromic materials. These materials change color when exposed to light, and the compound’s ability to undergo reversible structural changes upon light exposure could be exploited in the creation of smart windows, lenses, and display technologies .

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

It is suggested that the compound may exhibit insecticidal activities against certain species . The specific effects would depend on the compound’s targets and the biological context.

特性

IUPAC Name |

4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVQIVKMRWZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/no-structure.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)

![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)

![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)

![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)

![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)